Technical Monograph: N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5)
Technical Monograph: N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5)
Functional Class: Hemiaminal Ether / Masked Iminium Reagent Primary Application: Electrophilic Aminomethylation & Mannich Base Synthesis
Executive Summary & Chemical Identity[2]
N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a specialized hemiaminal ether used primarily as a latent iminium ion source in organic synthesis. Unlike simple Mannich bases, this compound acts as a stable, distillable precursor that releases the highly reactive N-methyl-N-phenyliminium ion (
This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this reagent, specifically for researchers conducting C-H functionalization of electron-rich aromatics and active methylene compounds.
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
| Property | Value | Condition/Note |
| Molecular Formula | ||
| Molecular Weight | 165.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |
| Boiling Point | 110–115 °C | @ 10 mmHg (Vacuum Distillation) |
| Density | 0.99 g/mL | @ 25 °C |
| Refractive Index | ||
| Solubility | Soluble in organic solvents (DCM, Toluene, EtOH) | Hydrolyzes in aqueous acid |
| Stability | Moisture Sensitive | Decomposes to |
Synthesis & Production Logic
The synthesis of N-(Ethoxymethyl)-N-methylaniline is a condensation reaction driven by the dehydration of the intermediate hemiaminal.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the equilibrium process. Note that the reaction is reversible; water removal is critical to drive the equilibrium toward the ether product.
Figure 1: Step-wise condensation pathway. Driving water removal (via azeotrope or excess ethanol) is the kinetic control point.
Laboratory Scale Protocol (Self-Validating)
Objective: Synthesize 50g of N-(Ethoxymethyl)-N-methylaniline.
Reagents:
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N-Methylaniline (1.0 eq)
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Paraformaldehyde (1.2 eq)
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Absolute Ethanol (Excess, solvent/reagent)
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Catalyst: Anhydrous Potassium Carbonate (
) or trace p-TSA (Use base to prevent polymerization, acid for faster rate). Recommended: Base-promoted to avoid rapid hydrolysis.
Step-by-Step Methodology:
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Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add N-methylaniline (0.3 mol) and Paraformaldehyde (0.36 mol eq) into 100mL of Absolute Ethanol.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The paraformaldehyde suspension will dissolve as the reaction proceeds, indicating consumption.
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Checkpoint: Monitor via TLC (Silica, 10% EtOAc/Hexane). The starting amine spot should disappear.
-
-
Workup: Cool to room temperature. If solid catalyst was used, filter it off.
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Concentration: Remove excess ethanol via rotary evaporation under reduced pressure (40°C bath).
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Purification (Critical): The residue is a crude oil. Perform vacuum distillation (target 110–115°C at 10 mmHg).
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Quality Control: Collect the main fraction. Discard the fore-run (unreacted amine/ethanol).
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-
Storage: Store under nitrogen in a sealed vial at 4°C. Add activated 4Å molecular sieves to maintain dryness.
Application: The "Masked" Iminium Ion
The true value of CAS 207291-40-5 lies in its ability to generate the N-methyl-N-phenyliminium ion in non-protic solvents. This allows for cleaner Mannich-type reactions than the traditional "three-component" method (Amine + Aldehyde + Substrate), which often suffers from side reactions.
Mechanism of Activation
When treated with a Lewis Acid (e.g.,
Experimental Workflow: C-H Functionalization
The following workflow describes the aminomethylation of an electron-rich aromatic (e.g., Indole or Phenol).
Figure 2: Controlled aminomethylation workflow. The pre-formed reagent avoids the use of aqueous formaldehyde.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to treat this compound not just as an irritant, but as a formaldehyde releaser .
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Hydrolysis Hazard: Upon contact with mucosal membranes (eyes, lungs), the compound hydrolyzes to release formaldehyde and N-methylaniline. Both are toxic.[1][2]
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PPE Requirements:
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Respiratory: Work strictly within a fume hood.[2]
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Skin: Nitrile gloves (0.11mm) are sufficient for splash protection; laminate gloves recommended for prolonged handling.
-
-
Spill Management: Do not clean with water initially. Absorb with vermiculite or sand. Neutralize the residue with a dilute ammonia solution to quench formaldehyde liberation.
References
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PubChem. (2025). N-(Ethoxymethyl)-N-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Benzotriazole-Mediated Aminoalkylation. Chemical Reviews. (Contextual grounding for N-alkoxymethylamine reactivity).
